![molecular formula C24H24N4O5S B2814928 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688055-43-8](/img/structure/B2814928.png)
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It is related to a class of compounds that include piperazine . Piperazine is a versatile organic compound with a variety of applications in chemical synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The structures of the synthesized compounds are typically confirmed using techniques such as elemental analysis, 1H NMR, 13C NMR, and ESI-HRMS .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as 1H NMR, 13C NMR, and HRMS . These techniques provide detailed information about the atomic composition and connectivity within the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve intramolecular cyclization processes . These reactions are typically mediated by polyphosphoric acid (PPA) and result in the formation of complex cyclic structures .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically characterized using a variety of techniques, including IR spectroscopy, NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Quinazoline derivatives have been synthesized through various methods, demonstrating the chemical versatility of compounds in this class. For instance, one study outlines the reactions of anthranilamide with isocyanates, leading to the synthesis of dihydro-oxazolo and oxazino quinazolinones, showcasing a novel method for synthesizing complex quinazoline scaffolds (Chern et al., 1988). This example underscores the synthetic accessibility of quinazoline derivatives, which can be further modified to incorporate piperazine and other functional groups, potentially including the one mentioned.
Biological Activities
Quinazoline derivatives containing piperazine moieties have been extensively studied for their antitumor activities. A particular study focused on novel quinazoline derivatives as antitumor agents, finding potent antiproliferative activities against various cancer cell lines (Li et al., 2020). This highlights the potential of such compounds in cancer research, suggesting that similar structures could be explored for their therapeutic benefits.
Antimicrobial Applications
Compounds with quinazolinone structures have also shown promising antimicrobial properties. For example, novel s-triazinyld piperazines and piperidines exhibited significant antimicrobial activity against a range of bacterial and fungal strains (Patel et al., 2012). This suggests that modifications of the quinazolinone core, possibly including the integration of sulfanylidene and dioxolo groups, could yield compounds with useful antimicrobial properties.
Drug Development and Quality Control
Further, the development of quality control methods for substances related to quinazolinone derivatives, such as those involving piperazin-1-yl and oxopropyl groups, indicates ongoing interest in these compounds as drug candidates (Danylchenko et al., 2018). This aspect of research underscores the importance of ensuring the purity and consistency of potential pharmaceuticals derived from complex organic molecules.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds with a piperazine moiety have been known to interact with various receptors and enzymes, influencing a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Compounds with a piperazine moiety are known to modulate the pharmacokinetic properties of drug substances .
Result of Action
Similar compounds have been shown to produce a loss of cell viability in certain cell lines .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-acetylphenylpiperazine with ethyl 3-oxopropionate, followed by cyclization with 2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one and subsequent sulfurization with Lawesson's reagent.", "Starting Materials": [ "4-acetylphenylpiperazine", "ethyl 3-oxopropionate", "2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 4-acetylphenylpiperazine with ethyl 3-oxopropionate in the presence of a base such as potassium carbonate to form 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 2: Cyclization of the intermediate product with 2-chloro-3,4-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-5-one in the presence of a base such as sodium hydride to form 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one.", "Step 3: Sulfurization of the intermediate product with Lawesson's reagent to form the final product, 7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS-Nummer |
688055-43-8 |
Molekularformel |
C24H24N4O5S |
Molekulargewicht |
480.54 |
IUPAC-Name |
7-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C24H24N4O5S/c1-15(29)16-2-4-17(5-3-16)26-8-10-27(11-9-26)22(30)6-7-28-23(31)18-12-20-21(33-14-32-20)13-19(18)25-24(28)34/h2-5,12-13H,6-11,14H2,1H3,(H,25,34) |
InChI-Schlüssel |
WRLPHFARMRSFGL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid](/img/structure/B2814845.png)
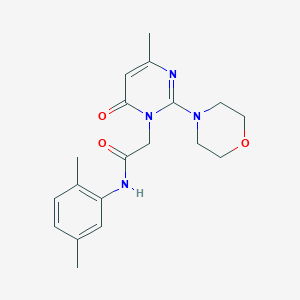
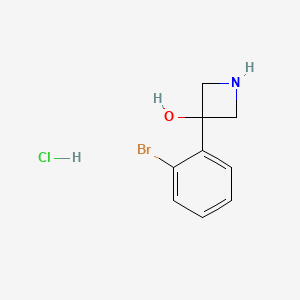
![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2814850.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2814852.png)

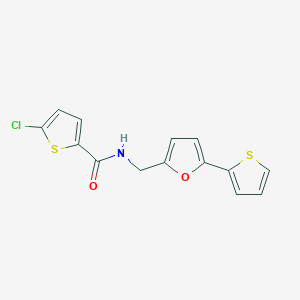
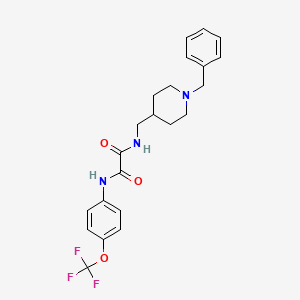
![N-(3-chloro-2-methylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2814857.png)
![1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2814858.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814862.png)
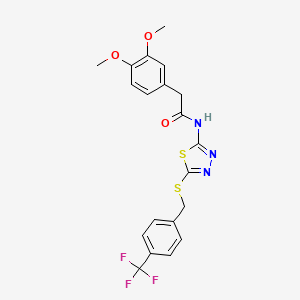
![(4-Fluorophenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2814866.png)